molecular formula C9H11N3 B166821 (1S)-1-(1H-benzimidazol-2-yl)ethanamine CAS No. 135875-04-6

(1S)-1-(1H-benzimidazol-2-yl)ethanamine

Cat. No.: B166821
CAS No.: 135875-04-6
M. Wt: 161.2 g/mol
InChI Key: NXSULSSADMIWQD-LURJTMIESA-N
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Description

“(1S)-1-(1H-benzimidazol-2-yl)ethanamine” is a compound that contains a benzimidazole group, which is a fused benzene and imidazole ring . Benzimidazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, benzimidazole compounds are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds typically consists of a fused benzene and imidazole ring . The exact structure of “this compound” could not be found.


Chemical Reactions Analysis

The chemical reactions of benzimidazole compounds can vary widely depending on the specific compound and conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can vary depending on the specific compound .

Scientific Research Applications

Crystal Engineering and Structural Analysis

(1S)-1-(1H-benzimidazol-2-yl)ethanamine and its derivatives have been extensively studied for their role in crystal engineering and structural analysis. The protonated benzimidazole moiety, as seen in 1,2-bis(1H-benzimidazol-2-yl)ethane, acts as a synthon for crystal engineering, forming structures through stacking of the protonated benzimidazole groups and N–H⋯Cl hydrogen bonding. The crystal structure of these compounds has been elucidated through techniques like X-ray diffraction, showing their utility in understanding molecular architecture and interactions (Matthews et al., 2003; Tavman & Sayil, 2013).

Catalysis and Chemical Synthesis

This compound has been explored for its potential in chemical synthesis and catalysis. For instance, α-amino-benzimidazole derivatives were synthesized and used in the transfer hydrogenation of ketones, showcasing the compound's utility in catalytic processes (Duan et al., 2012). Moreover, benzimidazole derivatives synthesized using a one-pot rapid green protocol have shown promise in enzymatic inhibition and solubilization studies, indicating their potential in biochemical applications (Taj et al., 2020).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of benzimidazole derivatives have been a significant area of study. A variety of benzimidazole derivatives have demonstrated potent antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (Alasmary et al., 2015). Additionally, substituted benzothiazole amides, synthesized using this compound, have shown comparable antibacterial and antifungal activity to medicinal standards, further emphasizing its role in developing new antimicrobial agents (Pejchal et al., 2015).

Analytical Chemistry and Binding Studies

The compound and its derivatives have been utilized in various analytical applications, including spectrophotometric determination of metal ions like Cobalt(II), showcasing its potential in analytical chemistry and environmental studies (Syamasundar et al., 2006). Furthermore, the DNA binding, nuclease activity, and cytotoxicity studies of Cu(II) complexes of tridentate ligands containing this compound have provided valuable insights into the interactions at the molecular level, indicating its significance in biochemical and pharmacological research (Kumar et al., 2012).

Mechanism of Action

The mechanism of action of benzimidazole compounds can vary depending on the specific compound and its biological target .

Safety and Hazards

The safety and hazards of benzimidazole compounds can vary depending on the specific compound .

Future Directions

Benzimidazole compounds have a wide range of biological activities and are the subject of ongoing research in medicinal chemistry .

Properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSULSSADMIWQD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925689-54-9
Record name (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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